3-(Cyclopent-1-en-1-yl)benzoic acid
Overview
Description
NSC 126985, also known as N,N-Dimethyl-N’-ethylethylenediamine, is a chemical compound with the molecular formula C6H16N2. It is primarily used in laboratory settings for the synthesis of various substances. This compound is known for its flammable nature and potential to cause severe skin burns and eye damage .
Preparation Methods
The synthesis of N,N-Dimethyl-N’-ethylethylenediamine involves the reaction of nickel(II) nitrate hexahydrate, a bidentate amine, and sodium nitrite in an ethanolic solution . The reaction conditions typically include maintaining a controlled temperature and ensuring the presence of appropriate solvents to facilitate the reaction. Industrial production methods for this compound are not extensively documented, but laboratory synthesis remains a common approach.
Chemical Reactions Analysis
N,N-Dimethyl-N’-ethylethylenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: Substitution reactions involving N,N-Dimethyl-N’-ethylethylenediamine can occur, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-N’-ethylethylenediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of various chemical compounds.
Biology: This compound is utilized in biological studies to understand its interactions with different biomolecules.
Industry: It is used in the production of certain industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-ethylethylenediamine involves its interaction with various molecular targets. It is known to interact strongly with double-stranded DNA, potentially disrupting DNA synthesis . This interaction primarily occurs in the minor groove of the DNA helix, leading to the stabilization of the DNA structure. The compound does not cause DNA breaks but inhibits the susceptibility of DNA to nuclease digestion, raising the thermal melting temperature of DNA .
Comparison with Similar Compounds
N,N-Dimethyl-N’-ethylethylenediamine can be compared with other similar compounds, such as:
N,N-Dimethylethylenediamine: This compound has a similar structure but lacks the ethyl group present in N,N-Dimethyl-N’-ethylethylenediamine.
N,N’-Dimethyl-1,3-propanediamine: Another similar compound with a different carbon chain length.
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound has a naphthyl group attached to the ethylenediamine structure.
The uniqueness of N,N-Dimethyl-N’-ethylethylenediamine lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
3-(cyclopenten-1-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12(14)11-7-3-6-10(8-11)9-4-1-2-5-9/h3-4,6-8H,1-2,5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDPNQZFILSFTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60298926 | |
Record name | 3-(cyclopent-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19920-78-6 | |
Record name | 3-(1-Cyclopenten-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19920-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 126985 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019920786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC126985 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(cyclopent-1-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60298926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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